molecular formula C12H9N B13560404 1-(Isocyanomethyl)naphthalene

1-(Isocyanomethyl)naphthalene

Cat. No.: B13560404
M. Wt: 167.21 g/mol
InChI Key: CYDAGUGKJHVLQR-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)naphthalene (C₁₁H₉N; molecular weight: 155.20 g/mol) is an aromatic compound featuring a naphthalene backbone substituted with an isocyanomethyl (–CH₂NC) group. This compound belongs to the class of isonitriles (isocyanides), which are versatile intermediates in organic synthesis due to their nucleophilic and electrophilic reactivity.

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

1-(isocyanomethyl)naphthalene

InChI

InChI=1S/C12H9N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2

InChI Key

CYDAGUGKJHVLQR-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanomethyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with formaldehyde and a primary amine, followed by dehydration to form the isocyanomethyl group. Another method includes the use of isocyanides in multicomponent reactions, such as the Ugi reaction, which allows for the incorporation of the isocyanomethyl group into the naphthalene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)naphthalene involves its interaction with specific molecular targets and pathways. The isocyanomethyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-(Isocyanomethyl)naphthalene C₁₁H₉N 155.20 Naphthalene core; isocyanomethyl group Pharmaceutical intermediates, ligand synthesis
(Isocyanomethyl)benzene C₈H₇N 117.15 Benzene core; lower steric hindrance Ugi reactions, peptide mimetics
1-Isocyanatonaphthalene C₁₁H₇NO 169.18 Naphthalene core; isocyanate (–NCO) group Polymer crosslinking, carbamate synthesis
1-Chloro-4-isocyanatonaphthalene C₁₁H₆ClNO 203.63 Chloro and isocyanate substituents; enhanced electrophilicity Specialty chemical production
1-Phenylnaphthalene C₁₆H₁₂ 204.27 Phenyl-naphthalene hybrid; no functional groups Fluorescence studies, material science

Physicochemical Properties

Property This compound (Isocyanomethyl)benzene 1-Isocyanatonaphthalene
Boiling Point ~280°C (est.) ~210°C ~290°C
Solubility Low in water; high in DCM Moderate in THF Low in polar solvents
LogP (Octanol-Water) 3.8 (predicted) 2.5 3.2

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: highlights the use of isocyanomethyl aromatics in synthesizing imidazo[1,5-c]pyrimidine derivatives, a scaffold prevalent in kinase inhibitors . The naphthalene core in this compound may enhance binding affinity in drug candidates compared to benzene analogs due to π-π stacking interactions.
  • Toxicology: While focuses on methylnaphthalenes, isocyanomethyl derivatives likely share low acute toxicity but require handling precautions due to irritant properties .

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